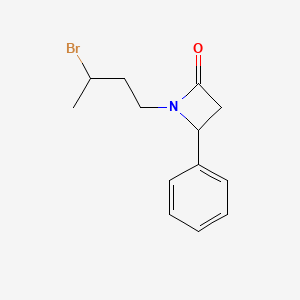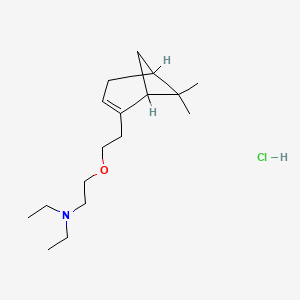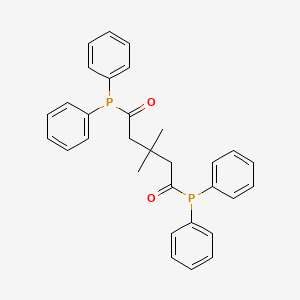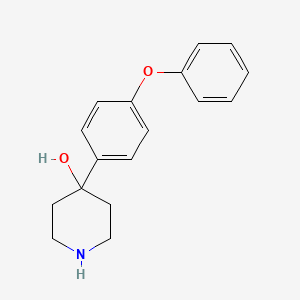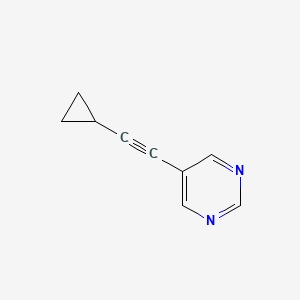
5-(2-Cyclopropylethynyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Cyclopropylethynyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropylethynyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The unique structure of this compound makes it an interesting compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a cyclopropylethynyl group. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyrimidine reacts with a cyclopropylethynyl reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
5-(2-Cyclopropylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonium acetate in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
5-(2-Cyclopropylethynyl)pyrimidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(2-Cyclopropylethynyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
5-Ethynylpyrimidine: Similar structure but lacks the cyclopropyl group.
5-(2-Propynyl)pyrimidine: Contains a propynyl group instead of a cyclopropylethynyl group.
5-(2-Cyclopropylmethyl)pyrimidine: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.
Uniqueness
The presence of the cyclopropylethynyl group in 5-(2-Cyclopropylethynyl)pyrimidine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential biological activity .
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
5-(2-cyclopropylethynyl)pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-8(1)3-4-9-5-10-7-11-6-9/h5-8H,1-2H2 |
InChIキー |
YKHZHRQQZZHPIP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
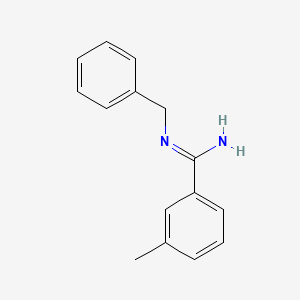
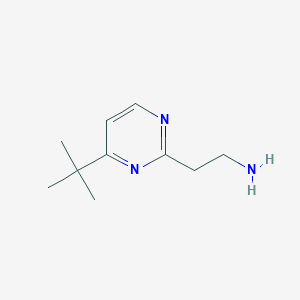
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)


![Trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane;hydrochloride](/img/structure/B14127871.png)
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)
